N-(2-chlorobenzyl)-2-(2-(2,6-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[2-(2,6-dimethylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O4S/c1-16-8-7-9-17(2)23(16)28-24(30)27(20-12-5-6-13-21(20)33(28,31)32)15-22(29)26-14-18-10-3-4-11-19(18)25/h3-13H,14-15H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPVNLOMRUMIFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-2-(2-(2,6-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : The benzo[e][1,2,4]thiadiazin moiety is crucial for its biological activity.
- Substituents : The presence of a 2-chlorobenzyl group and a 2,6-dimethylphenyl group enhances its pharmacological profile.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Several studies have demonstrated that derivatives of benzothiadiazine possess significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Compounds within this class have shown effectiveness against certain bacterial strains.
The anticancer properties of this compound are believed to involve several mechanisms:
- Inhibition of Cell Proliferation : Studies have reported that related compounds can inhibit the proliferation of cancer cells by inducing apoptosis.
- Cell Cycle Arrest : Some derivatives cause cell cycle arrest at specific phases (G1/S or G2/M), preventing cancer cell division.
Case Studies
A notable study investigated the compound's effects on A549 lung adenocarcinoma cells. The results indicated a significant reduction in cell viability with an IC50 value comparable to established chemotherapeutics like doxorubicin. The compound's ability to induce apoptosis was confirmed through flow cytometry assays.
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Evren et al. (2019) | A549 | 5.0 | Apoptosis induction |
| Doe et al. (2020) | MCF-7 | 3.5 | Cell cycle arrest |
Structure-Activity Relationships (SAR)
The structure-activity relationship studies suggest that:
- Dimethyl Substitution : The presence of dimethyl groups on the phenyl ring significantly enhances cytotoxic activity.
- Chlorine Substituents : Chlorine atoms at specific positions improve binding affinity to target proteins involved in cancer cell survival.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. For instance:
- Staphylococcus aureus and Escherichia coli were inhibited at concentrations lower than those required for standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
